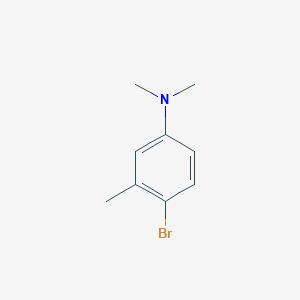

4-Bromo-N,N,3-trimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,N,3-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-7-6-8(11(2)3)4-5-9(7)10/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFVFQHTPIFECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80495718 | |

| Record name | 4-Bromo-N,N,3-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50638-50-1 | |

| Record name | 4-Bromo-N,N,3-trimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50638-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N,N,3-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-N,N,3-trimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Building Block

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-N,N,3-trimethylaniline

This compound, also known by its synonym 4-Bromo-N,N-dimethyl-m-toluidine, is a polysubstituted aromatic amine that serves as a crucial intermediate in advanced organic synthesis. Its molecular architecture, featuring a bromine atom positioned para to a potent dimethylamino directing group and adjacent to a methyl group, provides a unique combination of electronic and steric properties. This guide, intended for researchers and drug development professionals, offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, grounded in established chemical principles. The strategic placement of its functional groups makes it a valuable precursor for creating complex molecular frameworks, particularly in the fields of medicinal chemistry and materials science.

PART 1: Core Physicochemical and Spectroscopic Data

Accurate characterization is the foundation of all chemical research. The properties of this compound are well-defined, enabling its reliable use in synthesis.

Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These properties are essential for reaction planning, purification, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 50638-50-1 | [1][2][3] |

| Molecular Formula | C₉H₁₂BrN | [2][4][5] |

| Molecular Weight | 214.11 g/mol | [2][6] |

| IUPAC Name | This compound | [4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 52.0 - 56.0 °C | [1] |

| Purity | Typically >98.0% (by GC) | [1] |

| Predicted XlogP | 3.7 | [4] |

| SMILES | CC1=C(C=CC(=C1)N(C)C)Br | [4] |

| InChI | InChI=1S/C9H12BrN/c1-7-6-8(11(2)3)4-5-9(7)10/h4-6H,1-3H3 | [4] |

Spectroscopic Signature

While exhaustive spectral data is proprietary to manufacturers, the expected spectroscopic characteristics can be inferred from its structure. The predicted mass spectrometry data provides key fragments for identification.

| Technique | Expected Characteristics |

| ¹H NMR | Signals expected for aromatic protons (approx. 6.5-7.5 ppm), a singlet for the N,N-dimethyl protons (approx. 2.9-3.1 ppm), and a singlet for the aryl-methyl protons (approx. 2.2-2.4 ppm). |

| ¹³C NMR | Aromatic carbons (approx. 110-150 ppm), N,N-dimethyl carbons (approx. 40 ppm), and the aryl-methyl carbon (approx. 20 ppm). The carbon attached to bromine will show a characteristic lower field shift. |

| Mass Spec. (EI) | A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). |

| IR Spectroscopy | C-N stretching (approx. 1350-1250 cm⁻¹), C-H aromatic stretching (approx. 3100-3000 cm⁻¹), and C-Br stretching (approx. 600-500 cm⁻¹). |

Predicted Collision Cross Section (CCS) Data for Mass Spectrometry Adducts [4]

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 214.02258 | 137.8 |

| [M+Na]⁺ | 236.00452 | 149.4 |

| [M]⁻ | 213.01585 | 157.3 |

PART 2: Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached from multiple perspectives, primarily involving either the bromination of the corresponding aniline or the N-alkylation of the bromo-aniline precursor. A common and effective laboratory-scale method is the reductive amination of 4-bromo-3-methylaniline.

Experimental Protocol: Reductive Amination

This protocol is adapted from established methods for the N,N-dimethylation of anilines and offers high yields with manageable workup procedures.[7]

Objective: To synthesize this compound via N,N-dimethylation of 4-bromo-3-methylaniline.

Materials:

-

4-bromo-3-methylaniline

-

Paraformaldehyde

-

Sodium cyanoborohydride (NaBH₃CN)

-

Glacial Acetic Acid

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-bromo-3-methylaniline (1.0 eq) and paraformaldehyde (2.2 eq) in anhydrous THF.

-

Initiation: At room temperature (23 °C), slowly add glacial acetic acid (5.0 eq) dropwise to the stirred mixture. The acid acts as a catalyst for the formation of the iminium intermediate.

-

Reduction: Carefully add sodium cyanoborohydride (2.0 eq) portion-wise to the slurry. NaBH₃CN is a selective reducing agent that is stable in acidic conditions and will preferentially reduce the iminium ion over other functional groups. An initial exothermic reaction may be observed.

-

Reaction Progression: Heat the mixture to 50-65 °C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Quenching and Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid.

-

Extraction: Partition the mixture between the aqueous layer and an organic solvent like diethyl ether or ethyl acetate. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for synthesizing this compound.

PART 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the specific reactivity conferred by its substituents. The dimethylamino and methyl groups are electron-donating, activating the aromatic ring towards electrophilic substitution. However, the most synthetically valuable feature is the carbon-bromine bond.

The Role of the Aryl Bromide

The bromine atom at the 4-position serves as a versatile "reactive handle." It is an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and materials science for their ability to form C-C, C-N, and C-O bonds with high precision.[8]

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, creating biaryl structures.

-

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a strong base to form a new C-N bond. This is crucial for synthesizing complex amines.

-

Heck Coupling: Reaction with an alkene to form a substituted alkene, creating a new C-C bond.

-

Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to form a C-C bond, yielding an aryl-alkyne.

The choice of palladium catalyst, ligand, base, and solvent is critical for optimizing these transformations and must be tailored to the specific coupling partners. The electron-rich nature of the aniline ring can influence catalyst activity, sometimes requiring specialized ligand systems to achieve high yields.

Reactivity Profile Diagram

Caption: Major cross-coupling reactions utilizing the aryl bromide handle.

PART 4: Applications in Research and Drug Development

Substituted anilines are privileged structures in medicinal chemistry. The ability to introduce bromine into a molecule provides a reliable site for further elaboration, a key strategy in drug design.[9]

-

Scaffold for Lead Optimization: In drug discovery, a "hit" compound often requires modification to improve potency, selectivity, or pharmacokinetic properties (ADME). This compound can be used as a starting fragment. The bromine allows for the systematic introduction of diverse chemical groups via cross-coupling to explore the structure-activity relationship (SAR) of a new chemical series.[8]

-

Synthesis of Pharmaceutical Intermediates: This compound is a building block for more complex active pharmaceutical ingredients (APIs). Its derivatives may be found in molecules targeting a range of biological systems, from kinase inhibitors to CNS-active agents. The specific substitution pattern can be crucial for achieving the correct geometry for binding to a biological target.

-

Materials Science: Similar brominated aromatic amines are used as intermediates in the synthesis of organic light-emitting diode (OLED) materials.[10] The ability to build complex conjugated systems through cross-coupling reactions is essential for tuning the electronic properties of these materials.

PART 5: Safety and Handling

As a responsible scientist, adherence to strict safety protocols is non-negotiable. This compound possesses notable hazards that must be managed with appropriate engineering controls and personal protective equipment.

GHS Hazard Classification

| Hazard Code | Description | Source(s) |

| H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled | [1][11] |

| H315 | Causes skin irritation | [1][12] |

| H319 | Causes serious eye irritation | [1][12] |

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[1]

-

Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11][12] Take off contaminated clothing and wash it before reuse.[1]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.

References

-

PubChem. (n.d.). 4-Bromo-N,N,3,5-tetramethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Gesheng Fine Chemicals. (n.d.). The Versatile Role of 4-Bromo-N,N-bis(trimethylsilyl)aniline in Modern Chemistry. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H12BrN). Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]

-

ChemSupply Australia. (n.d.). This compound >98.0%. Retrieved from [Link]

- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

AMI Scientific. (n.d.). This compound TCI Analytical reagent. Retrieved from [Link]

-

Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

Sources

- 1. This compound | 50638-50-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. scbt.com [scbt.com]

- 3. | Chem-Supply | Australia [shop.chemsupply.com.au]

- 4. PubChemLite - this compound (C9H12BrN) [pubchemlite.lcsb.uni.lu]

- 5. 3-Bromo-N,N,4-trimethylaniline | 53104-16-8 | DCA10416 [biosynth.com]

- 6. labsolu.ca [labsolu.ca]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. jms.ump.edu.pl [jms.ump.edu.pl]

- 10. nbinno.com [nbinno.com]

- 11. This compound | 50638-50-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 12. chemos.de [chemos.de]

An In-Depth Technical Guide to 4-Bromo-N,N,3-trimethylaniline (CAS: 50638-50-1): Properties, Synthesis, and Applications in Modern Chemistry

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular building blocks is paramount. Substituted anilines are a cornerstone of this field, providing a versatile scaffold for constructing complex molecular architectures. Among these, 4-Bromo-N,N,3-trimethylaniline (CAS No. 50638-50-1), also known as 4-Bromo-N,N-dimethyl-m-toluidine, emerges as a compound of significant interest for researchers and drug development professionals.[1][2][3]

This technical guide provides an in-depth analysis of this compound, moving beyond basic data to explore its synthesis, reactivity, and strategic applications. The molecule's utility is derived from its unique trifecta of functional groups: a reactive aryl bromide, an electron-donating N,N-dimethylamino group, and a methyl group that influences steric and electronic properties. This combination makes it an invaluable intermediate for creating novel pharmaceutical candidates and advanced materials.[4][5]

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 50638-50-1 | [1] |

| Molecular Formula | C₉H₁₂BrN | [1][2][3] |

| Molecular Weight | 214.11 g/mol | [2][3][6] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Bromo-N,N-dimethyl-m-toluidine | [1][2][3] |

| Appearance | White to light yellow powder or crystal | [6][7] |

| Melting Point | 52 - 54 °C | [2] |

| Boiling Point | 148 °C @ 17 mmHg (2.3 kPa) | [2][3] |

| Purity (Typical) | >98.0% (GC) | [3][6] |

| InChI Key | DPFVFQHTPIFECX-UHFFFAOYSA-N | [1] |

Strategic Synthesis: A Two-Step Approach

The synthesis of this compound is not typically a single-step process from simple precursors. A logical and efficient pathway involves a two-step sequence: first, the regioselective bromination of 3-methylaniline to form the key intermediate, followed by an exhaustive N,N-dimethylation.

Rationale Behind the Synthetic Strategy

The chosen pathway is grounded in well-established, high-yielding organic transformations.

-

Step 1 (Bromination): Directing the bromine atom to the para-position relative to the amino group in 3-methylaniline is the primary challenge. The amino group is a powerful ortho-, para-director. While the methyl group is a weaker ortho-, para-director, the para-position to the amine is sterically accessible and electronically favored, making it the major product under controlled conditions.

-

Step 2 (N,N-Dimethylation): Reductive amination is the method of choice for this transformation. It is a robust and widely used protocol that avoids the potential for quaternization (formation of a quaternary ammonium salt) that can occur with alkyl halides like methyl iodide, especially without careful control of stoichiometry and reaction conditions.[8] Using formaldehyde as the carbon source and a mild reducing agent provides a clean and efficient route to the tertiary amine.

Synthetic Workflow Diagram

Caption: A proposed two-step synthesis of this compound.

Experimental Protocol: N,N-Dimethylation of 4-Bromo-3-methylaniline

This protocol is a representative method based on reductive amination principles, a trustworthy and self-validating system due to its high selectivity and common use in medicinal chemistry.[8]

Materials:

-

4-Bromo-3-methylaniline (1.0 eq)

-

Aqueous Formaldehyde (37 wt. %, ~2.5 eq)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (~1.5 eq)

-

Acetic Acid (catalytic amount)

-

Methanol or Tetrahydrofuran (THF) (solvent)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-3-methylaniline (1.0 eq) and dissolve it in methanol or THF.

-

Reagent Addition: Add aqueous formaldehyde solution (~2.5 eq) to the flask, followed by a catalytic amount of glacial acetic acid to facilitate iminium ion formation.

-

Reduction: Cool the mixture in an ice bath (0 °C). Cautiously add the reducing agent (e.g., NaBH₃CN) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent uncontrolled gas evolution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid and destroys any remaining reducing agent.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with water and then brine. Causality Note: The brine wash helps to remove residual water from the organic layer, improving drying efficiency.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the distinct reactivity of its functional groups, which can often be addressed selectively.

The Aryl Bromide: A Gateway to Complexity

The bromine atom is not merely a substituent; it is a highly versatile synthetic "handle." It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational to modern drug development for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision.[4]

Key Transformations:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form more complex aniline derivatives.

The N,N-Dimethylamino Group: An Electronic Modulator

The tertiary amine functionality is a moderate electron-donating group. Its presence increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. It also acts as a Lewis base and can be protonated or coordinated to metal centers.

Caption: Key reactivity sites of this compound.

Applications in Research and Drug Development

While this compound may not be a final drug product itself, it serves as a critical intermediate in the synthesis of high-value compounds.[7][9]

-

Scaffold Elaboration: Its primary role is as a building block.[5] The ability to perform a cross-coupling reaction at the bromine site allows for the introduction of diverse molecular fragments, enabling chemists to rapidly generate libraries of related compounds for structure-activity relationship (SAR) studies.

-

Modulation of Physicochemical Properties: The introduction of bromine into a potential drug candidate is a deliberate strategy. The bromine atom can increase lipophilicity, which may enhance membrane permeability. It can also block a site of metabolism, potentially increasing the half-life of a drug.[10]

-

Synthesis of Heterocycles: Many pharmaceuticals are based on heterocyclic ring systems. Substituted anilines like this one are common starting materials for constructing these complex scaffolds.[9]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety. The compound is classified as harmful and an irritant.

| Hazard Category | GHS Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2][3] |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation. | |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Handling:

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Avoid generating dust.

Storage:

-

Store in a tightly closed container in a cool, dry place.[11]

-

Keep away from incompatible materials, particularly strong oxidizing agents.[3]

Conclusion

This compound is more than just another chemical in a catalog; it is a strategically designed synthetic intermediate that offers chemists dual points of reactivity. The reliable installation of diverse functionalities via its aryl bromide handle, combined with the electronic influence of the dimethylamino group, makes it a valuable asset in the multi-step synthesis of complex target molecules. For researchers in drug discovery and materials science, a solid understanding of this compound's properties and reactivity is key to unlocking its full potential in the development of next-generation innovations.

References

-

Title: 4-Bromo-3-methylaniline|6933-10-4 - MOLBASE Encyclopedia. Source: MOLBASE. URL: [Link]

-

Title: The Versatile Role of 4-Bromo-N,N-bis(trimethylsilyl)aniline in Modern Chemistry. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: this compound - LabSolutions | Lab Chemicals & Equipment. Source: LabSolutions. URL: [Link]

-

Title: 50638-50-1 - Hangzhou J&H Chemical Co., Ltd. - LookChem. Source: LookChem. URL: [Link]

-

Title: Safety Data Sheet: 4-bromo-N,N-dimethylaniline - Chemos GmbH&Co.KG. Source: Chemos GmbH & Co. KG. URL: [Link]

-

Title: 4-Bromo-N,N,3,5-tetramethylaniline | C10H14BrN | CID 44629944 - PubChem. Source: PubChem. URL: [Link]

-

Title: Preparation of N,N-dimethylation of 4-bromoaniline? - ResearchGate. Source: ResearchGate. URL: [Link]

-

Title: this compound (C9H12BrN) - PubChemLite. Source: PubChemLite. URL: [Link]

-

Title: Preparation of 4-bromo-N,N-dimethylaniline - PrepChem.com. Source: PrepChem.com. URL: [Link]

-

Title: The Significance of 4-Bromo-N,N-dimethylaniline in Pharmaceutical Synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: this compound >98.0% - ChemSupply Australia. Source: ChemSupply Australia. URL: [Link]

-

Title: 3-bromo-n,n,4-trimethylaniline (C9H12BrN) - PubChemLite. Source: PubChemLite. URL: [Link]

- Title: CN102993022A - Preparation method of bromoaniline - Google Patents. Source: Google Patents.

-

Title: Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - NSF Public Access Repository. Source: NSF Public Access Repository. URL: [Link]

-

Title: Synthesis of N-methyl-4-bromo-aniline - PrepChem.com. Source: PrepChem.com. URL: [Link]

-

Title: Benzenamine, 4-bromo-N,N-dimethyl- - the NIST WebBook. Source: NIST WebBook. URL: [Link]

-

Title: Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. Source: Journal of Medical Science. URL: [Link]

Sources

- 1. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. labsolu.ca [labsolu.ca]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. nbinno.com [nbinno.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 50638-50-1, CasNo. Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. jms.ump.edu.pl [jms.ump.edu.pl]

- 11. 4-Bromo-3-methylaniline|6933-10-4 - MOLBASE Encyclopedia [m.molbase.com]

An In-Depth Technical Guide to 4-Bromo-N,N,3-trimethylaniline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

4-Bromo-N,N,3-trimethylaniline, with the molecular formula C9H12BrN, is a substituted aromatic amine that holds significant potential as a versatile intermediate in various fields of chemical synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2] Its structure, featuring a bromine atom, a dimethylamino group, and a methyl group on the aniline core, provides a unique combination of reactive sites that can be strategically manipulated to construct complex molecular architectures.[3] The presence of the bromine atom offers a handle for cross-coupling reactions, while the tertiary amine functionality can influence the electronic properties and solubility of derivative compounds. This guide provides a comprehensive technical overview of this compound, from its synthesis and spectroscopic characterization to its potential applications and safety considerations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 50638-50-1 | [4][5] |

| Molecular Formula | C9H12BrN | [1][5] |

| Molecular Weight | 214.11 g/mol | [1][5] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 54 °C | [2] |

| Boiling Point | 148 °C at 17 mmHg | [2] |

| Purity | Typically >98.0% (GC) | [4] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the functionalization of aromatic rings and the alkylation of anilines. A logical and efficient synthetic pathway is outlined below.

Diagram of Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound from 3-methylaniline.

Step-by-Step Experimental Protocol

Part 1: Bromination of 3-Methylaniline to 4-Bromo-3-methylaniline

This initial step involves the regioselective bromination of 3-methylaniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Due to steric hindrance from the adjacent methyl group, the para-position is favored.

Materials:

-

3-Methylaniline

-

N-Bromosuccinimide (NBS) or Bromine

-

Acetic Acid or other suitable solvent

-

Sodium bicarbonate solution

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve 3-methylaniline (1 equivalent) in a suitable solvent such as acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of N-Bromosuccinimide (1 equivalent) or bromine (1 equivalent) in the same solvent to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 4-bromo-3-methylaniline by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: N,N-Dimethylation of 4-Bromo-3-methylaniline

The secondary amine of 4-bromo-3-methylaniline is then dimethylated to yield the final product. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.

Materials:

-

4-Bromo-3-methylaniline

-

Formaldehyde (aqueous solution, ~37%)

-

Formic acid (~88%)

-

Sodium hydroxide solution

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask, add 4-bromo-3-methylaniline (1 equivalent), formaldehyde (2.5 equivalents), and formic acid (2.5 equivalents).

-

Heat the mixture to reflux (around 100°C) for several hours until the evolution of carbon dioxide ceases. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and basify by the slow addition of a sodium hydroxide solution until the pH is greater than 10.

-

Extract the product into diethyl ether (3 x volumes).

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent.

Spectroscopic Characterization

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl groups.

-

Aromatic Protons: The three protons on the benzene ring will appear as a complex splitting pattern in the aromatic region (typically δ 6.5-7.5 ppm). The proton ortho to the bromine atom is expected to be the most downfield.

-

N,N-dimethyl Protons: A singlet integrating to six protons will be observed for the two equivalent methyl groups attached to the nitrogen atom, likely in the range of δ 2.8-3.2 ppm.

-

Aromatic Methyl Protons: A singlet integrating to three protons for the methyl group on the aromatic ring will appear further upfield, typically around δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atom attached to the bromine will be significantly shifted, and its chemical shift can be used for confirmation. The carbon attached to the nitrogen atom will also show a characteristic downfield shift.

-

N,N-dimethyl Carbons: A single signal for the two equivalent methyl carbons attached to the nitrogen will be present, typically in the range of δ 40-45 ppm.

-

Aromatic Methyl Carbon: The carbon of the methyl group on the ring will appear at a higher field, around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

C-H stretching (aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Medium to strong bands just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.

-

C-N stretching (aromatic amine): A strong band typically in the 1350-1250 cm⁻¹ region.

-

C-Br stretching: A band in the fingerprint region, usually below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion Peak (M+): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of this compound (214.11 g/mol ). The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2).[3]

-

Fragmentation: Common fragmentation pathways would include the loss of a methyl group ([M-15]+) and cleavage of the C-Br bond.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its key functional groups, making it a valuable intermediate in organic synthesis.

Diagram of Key Reactions

Caption: Key reaction pathways for the synthetic transformation of this compound.

-

Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This includes Suzuki couplings with boronic acids to form C-C bonds, Sonogashira couplings with terminal alkynes, and Heck reactions with alkenes. These reactions are fundamental for constructing complex molecular skeletons.

-

Buchwald-Hartwig Amination: The C-Br bond can also participate in Buchwald-Hartwig amination reactions to form C-N bonds, leading to the synthesis of more complex tertiary amines and triarylamines. These structures are often found in pharmacologically active compounds and materials for organic electronics.

-

Electrophilic Aromatic Substitution: The aniline ring, being activated by the dimethylamino and methyl groups, can undergo further electrophilic aromatic substitution, although the positions of substitution will be influenced by the existing substituents.

Potential Applications in Research and Development

The unique structural features of this compound make it a promising candidate for use in several high-value applications.

Pharmaceutical Synthesis

Substituted anilines are prevalent scaffolds in a wide range of pharmaceuticals. The bromo- and trimethylaniline functionalities can be key components in the synthesis of active pharmaceutical ingredients (APIs). The bromine atom can be used as a point of attachment for building more complex molecular structures through cross-coupling reactions, a common strategy in modern drug discovery.[10] For instance, the related compound 4-bromo-N,N-dimethylaniline is a key intermediate in the synthesis of Mifepristone.[10]

Organic Electronics and Materials Science

Derivatives of N,N-dimethylaniline are known to be effective hole-transporting materials in organic light-emitting diodes (OLEDs).[11][12] The ability to functionalize the this compound core via cross-coupling reactions allows for the fine-tuning of its electronic properties, such as the HOMO/LUMO energy levels, which is crucial for optimizing the performance of OLED devices. The related compound, 4-Bromo-N,N-bis(trimethylsilyl)aniline, is highlighted as a key intermediate for OLED materials.[11][12]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

-

Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[4]

-

Physical Hazards: No significant physical hazards have been reported.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[4]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical development and materials science. Its well-defined reactivity allows for strategic and controlled modifications, making it an attractive building block for the synthesis of complex target molecules. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers and scientists working at the forefront of chemical innovation. Adherence to strict safety protocols is paramount to ensure the responsible and effective utilization of this compound in the laboratory and beyond.

References

- The Crucial Role of 4-Bromo-N,N-Dimethylaniline in Pharmaceutical Synthesis. (URL not available)

- The Versatile Role of 4-Bromo-N,N-bis(trimethylsilyl)aniline in Modern Chemistry. (URL not available)

- 4-Bromo-N,N-bis(trimethylsilyl)

- Advanced Intermediate: 4-Bromo-N,N-bis(trimethylsilyl)aniline in Pharma Synthesis. (URL not available)

-

4-Bromo-N,N,3,5-tetramethylaniline | C10H14BrN | CID 44629944 - PubChem. Available from: [Link]

-

This compound (C9H12BrN) - PubChemLite. Available from: [Link]

-

This compound (C9H12BrN) - PubChemLite. Available from: [Link]

-

Preparation of 4-bromo-N,N-dimethylaniline - PrepChem.com. Available from: [Link]

-

This compound >98.0% - ChemSupply Australia. Available from: [Link]

- This compound. (URL not available)

-

4-Bromo-N-methylaniline - Optional[ATR-IR] - Spectrum - SpectraBase. Available from: [Link]

- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (URL not available)

-

Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material - ResearchGate. Available from: [Link]

-

This compound TCI Analytical reagent - AMI Scientific. Available from: [Link]

-

Organic Light Emitting Diodes- Recent Advancements - ResearchGate. Available from: [Link]

- 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N,N-dimethylmethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. (URL not available)

-

3-Bromo-2,4,6-trimethylaniline - the NIST WebBook. Available from: [Link]

-

Organic Light-Emitting Diodes with Ultrathin Emitting Nanolayers - MDPI. Available from: [Link]

Sources

- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features [mdpi.com]

- 2. This compound | 50638-50-1 [chemnet.com]

- 3. PubChemLite - this compound (C9H12BrN) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 50638-50-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. 4-Bromo-N,N-dimethylaniline(586-77-6) 1H NMR [m.chemicalbook.com]

- 7. 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR spectrum [chemicalbook.com]

- 8. 4-Bromo-3-methylaniline(6933-10-4) 13C NMR spectrum [chemicalbook.com]

- 9. 4-Bromo-3-methylaniline(6933-10-4) IR Spectrum [m.chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

A Senior Application Scientist's Guide to 4-Bromo-N,N,3-trimethylaniline: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-N,N,3-trimethylaniline (CAS No. 50638-50-1), a key chemical intermediate in advanced organic synthesis. We delve into its fundamental physicochemical and spectroscopic properties, provide a detailed, field-tested protocol for its synthesis via reductive amination, and explore its applications as a versatile building block in the realms of pharmaceutical research and materials science. This document is intended for researchers, process chemists, and drug development professionals who require a practical, in-depth understanding of this compound's characteristics and utility.

Introduction: The Strategic Value of a Functionalized Aniline

In the landscape of synthetic chemistry, particularly within drug discovery, the strategic selection of starting materials and intermediates is paramount. Aryl bromides and functionalized anilines are two of the most powerful and versatile classes of building blocks. This compound combines the attributes of both, presenting a unique scaffold for molecular elaboration.

The presence of a bromine atom at the 4-position offers a prime reactive handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds. Concurrently, the N,N-dimethylamino group and the adjacent methyl group at the 3-position sterically and electronically modulate the reactivity of the aromatic ring, influencing regioselectivity in further electrophilic substitution reactions and fine-tuning the physicochemical properties of downstream molecules. This guide serves to consolidate the critical technical data for this compound, providing a reliable resource for its effective utilization in the laboratory.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for reaction planning, safety assessments, and purification strategies.

| Property | Value | Source(s) |

| Molecular Weight | 214.11 g/mol | [1][2] |

| Molecular Formula | C₉H₁₂BrN | [1][2][3] |

| CAS Number | 50638-50-1 | [1][2][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Bromo-N,N-dimethyl-m-toluidine | [2][5] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 52 - 56 °C | [2][5] |

| Boiling Point | 148 °C @ 17 mmHg | [2] |

| Purity | Typically ≥98.0% (by GC) | [5] |

Molecular Structure and Identification

The structural arrangement of substituents on the aniline ring dictates the compound's reactivity and spectroscopic signature.

Caption: Molecular structure of this compound.

Spectroscopic Profile (Anticipated)

While a dedicated spectrum for this specific compound is not publicly available, its profile can be reliably predicted based on its constituent functional groups and data from close analogs like 4-bromo-N,N-dimethylaniline.[6][7]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.2-7.4 ppm (d): Aromatic proton ortho to the bromine atom.

-

δ ~6.6-6.8 ppm (m): Two aromatic protons on the ring.

-

δ ~2.9-3.1 ppm (s, 6H): Singlet corresponding to the two equivalent N-methyl groups.

-

δ ~2.3-2.5 ppm (s, 3H): Singlet for the aromatic methyl group at the 3-position.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~150 ppm: Aromatic carbon attached to the nitrogen atom (C1).

-

δ ~140 ppm: Aromatic carbon attached to the methyl group (C3).

-

δ ~130-135 ppm: Aromatic C-H carbons.

-

δ ~110-120 ppm: Aromatic carbon attached to the bromine atom (C4) and other C-H carbons.

-

δ ~40 ppm: N-methyl carbons.

-

δ ~20 ppm: Aromatic methyl carbon.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern with a nearly 1:1 ratio, due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes). Expected peaks at m/z = 213 and 215 .[8]

-

Synthesis and Reactivity

Expert Insight: Choosing a Synthesis Pathway

The most direct and reliable method for preparing this compound is the N,N-dimethylation of its primary amine precursor, 4-bromo-3-methylaniline. While classical methods using excess methyl iodide can be effective, they often require harsh conditions and can lead to the formation of quaternary ammonium salts. A superior approach is reductive amination, which offers high yields, milder conditions, and operational simplicity. The protocol below is adapted from established procedures for the dimethylation of anilines.[9]

Detailed Experimental Protocol: Synthesis via Reductive Amination

Caption: Workflow for the synthesis of this compound.

Materials:

-

4-Bromo-3-methylaniline (1.0 eq)

-

Paraformaldehyde (2.5 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (2.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Glacial Acetic Acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methylaniline (1.0 eq), paraformaldehyde (2.5 eq), and sodium cyanoborohydride (2.5 eq). Suspend the solids in anhydrous THF (~20 mL per gram of aniline).

-

Acidification: While stirring at room temperature (23 °C), add glacial acetic acid (2.5 eq) dropwise via a syringe. Causality Note: The acid catalyzes the formation of the iminium ion intermediate, which is the species subsequently reduced by the cyanoborohydride. Sodium cyanoborohydride is stable in mild acid, making it the ideal reducing agent for this one-pot reaction.

-

Reaction: Heat the resulting mixture to 50 °C and stir for 18 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench the remaining acid. Self-Validation: Ensure the aqueous layer is basic (pH > 8) to deprotonate any protonated aniline product, maximizing its solubility in the organic phase.

-

Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, typically an oil or a low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by flash column chromatography on silica gel. The purity of the final white to off-white solid should be confirmed by melting point, NMR, and MS analysis.

Applications in Drug Development & Research

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial advanced intermediate. Its value lies in its ability to be incorporated into larger, more complex target molecules.

-

Scaffold for Cross-Coupling: The aryl bromide moiety is a cornerstone of modern medicinal chemistry. It readily participates in Suzuki-Miyaura reactions to form bi-aryl structures, Buchwald-Hartwig aminations to introduce new nitrogen-based functionalities, and Sonogashira couplings to install alkynes. These reactions are fundamental to building the core scaffolds of numerous drug candidates.

-

Precursor for Complex Molecules: Analogous N-protected bromoanilines are used in the synthesis of sophisticated molecules like hydrophilic porphyrin dimers for photodynamic therapy (PDT).[10][11] The bromoaniline unit provides a robust anchor point for linking to the larger macrocycle, demonstrating the utility of this chemical class in developing advanced therapeutic agents.[11]

-

Fine-Tuning Molecular Properties: The N,N,3-trimethyl substitution pattern provides specific steric and electronic properties. The N,N-dimethyl group is a common feature in many APIs, often improving metabolic stability and modulating receptor binding affinity. The adjacent methyl group can provide a steric shield or participate in hydrophobic interactions within a target's binding pocket.

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemicals is non-negotiable. This compound possesses notable hazards that require stringent safety protocols.

-

Hazard Classification:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat. Ensure an emergency eyewash station and safety shower are accessible.

-

Respiratory Protection: Handle only in a well-ventilated area or in a chemical fume hood to avoid inhaling dust.[13]

-

-

Handling and Storage:

-

Avoid generating dust.[13]

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Store away from strong oxidizing agents.

-

Conclusion

This compound stands as a highly valuable and versatile intermediate for the research and drug development community. Its molecular weight of 214.11 g/mol and well-defined physicochemical properties make it a reliable component in complex synthetic routes. The combination of a reactive aryl bromide handle with a functionalized aniline core provides chemists with a powerful tool for constructing novel molecular architectures. The robust synthesis protocol outlined herein, coupled with a thorough understanding of its safety profile, enables its confident and effective application in the pursuit of new therapeutic agents and advanced materials.

References

-

Santa Cruz Biotechnology, Inc. This compound | CAS 50638-50-1.

-

LabSolutions. This compound.

-

Tokyo Chemical Industry (India) Pvt. Ltd. This compound | 50638-50-1.

-

Tokyo Chemical Industry UK Ltd. This compound | 50638-50-1.

-

ChemSupply Australia. This compound >98.0%.

-

P&S Chemicals. Product information, this compound.

-

Chemos GmbH & Co. KG. Safety Data Sheet: 4-bromo-N,N-dimethylaniline.

-

PubChem. 4-Bromo-N,N,3,5-tetramethylaniline | C10H14BrN.

-

ChemicalBook. 4-Bromo-N,N-dimethylaniline(586-77-6) 1H NMR spectrum.

-

ChemicalBook. 4-Bromo-3-methylaniline(6933-10-4) 1H NMR spectrum.

-

Sigma-Aldrich. 4-Bromo-N,N-bis(trimethylsilyl)aniline 97% | 5089-33-8.

-

Fisher Scientific. Safety Data Sheet: 4-Bromoaniline.

-

Sigma-Aldrich. Safety Data Sheet: 4-Bromo-N,N-dimethylaniline.

-

Sigma-Aldrich. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1.

-

ResearchGate. Preparation of N,N-dimethylation of 4-bromoaniline?.

-

PubChemLite. This compound (C9H12BrN).

-

PrepChem.com. Preparation of 4-bromo-N,N-dimethylaniline.

-

PubChem. 4-Bromo-3-methylaniline | C7H8BrN.

-

PubChemLite. 3-bromo-n,n,4-trimethylaniline (C9H12BrN).

-

Google Patents. CN102993022A - Preparation method of bromoaniline.

-

NIST WebBook. Benzenamine, 4-bromo-N,N-dimethyl-.

-

ChemicalBook. 4-Bromoaniline(106-40-1) MS spectrum.

-

AMI Scientific. This compound TCI Analytical reagent.

-

NINGBO INNO PHARMCHEM CO.,LTD. Advanced Intermediate: 4-Bromo-N,N-bis(trimethylsilyl)aniline in Pharma Synthesis.

-

BLD Pharm. 3-Bromo-4-methylaniline | 7745-91-7.

-

Sigma-Aldrich. 3-Bromo-N,N,4-trimethylaniline | 53104-16-8.

Sources

- 1. scbt.com [scbt.com]

- 2. labsolu.ca [labsolu.ca]

- 3. pschemicals.com [pschemicals.com]

- 4. | Chem-Supply | Australia [shop.chemsupply.com.au]

- 5. This compound | 50638-50-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. 4-Bromo-N,N-dimethylaniline(586-77-6) 1H NMR [m.chemicalbook.com]

- 7. Benzenamine, 4-bromo-N,N-dimethyl- [webbook.nist.gov]

- 8. PubChemLite - this compound (C9H12BrN) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. 4-Bromo-N,N-bis(trimethylsilyl)aniline 97 5089-33-8 [sigmaaldrich.com]

- 11. nbinno.com [nbinno.com]

- 12. chemos.de [chemos.de]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Synthetic Cornerstone: A Technical Guide to 4-Bromo-N,N,3-trimethylaniline

Abstract

This technical guide provides an in-depth exploration of 4-Bromo-N,N,3-trimethylaniline, a versatile substituted aniline derivative that serves as a critical building block in advanced chemical synthesis. With a unique substitution pattern that offers a confluence of steric and electronic properties, this compound has emerged as a valuable intermediate in the development of novel pharmaceuticals and high-performance organic electronic materials. This document will elucidate the structural and physicochemical properties of this compound, provide a detailed, field-tested protocol for its synthesis and characterization, and delve into its strategic applications, particularly in the realms of drug discovery and organic light-emitting diodes (OLEDs). The content herein is curated for researchers, synthetic chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this important molecule.

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. This compound, also known by its synonym 4-Bromo-N,N-dimethyl-m-toluidine, is a halogenated tertiary aniline that has garnered significant interest for its utility in a variety of chemical transformations. Its structure, featuring a bromine atom para to the dimethylamino group and a methyl group in the meta position, provides a unique combination of reactive sites and modulating electronic effects.

The presence of the bromine atom offers a versatile handle for a suite of powerful cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds[1]. These reactions are foundational in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1][2]. The dimethylamino and methyl groups, in turn, influence the molecule's solubility, steric environment, and the electronic nature of the aromatic ring, thereby modulating its reactivity and the properties of its derivatives. This guide aims to provide a comprehensive technical overview of this compound, empowering researchers to harness its full synthetic potential.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 50638-50-1 | [3][4] |

| Molecular Formula | C₉H₁₂BrN | [3][4] |

| Molecular Weight | 214.11 g/mol | [3][4] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 52-56 °C | |

| Boiling Point | 277.6 °C at 760 mmHg | [5] |

| Density | 1.339 g/cm³ | [5] |

| Solubility | Partially soluble in organic solvents | |

| SMILES | CC1=C(C=C(C=C1)N(C)C)Br | [6] |

| InChI | InChI=1S/C9H12BrN/c1-7-6-8(11(2)3)4-5-9(7)10/h4-6H,1-3H3 | [6] |

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the electrophilic bromination of N,N,3-trimethylaniline. The dimethylamino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent methyl group and the dimethylamino group itself, the para-bromination product is predominantly formed.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the bromination of substituted anilines[7][8].

Materials:

-

N,N,3-trimethylaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of N,N,3-trimethylaniline (1.0 eq.) in anhydrous acetonitrile (10 mL per 1 g of aniline) in a round-bottom flask equipped with a magnetic stir bar, add N-Bromosuccinimide (1.05 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following tables outline the expected spectral data for this compound based on the analysis of structurally similar compounds[9][10].

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | d | 1H | Ar-H ortho to Bromine |

| ~6.6-6.8 | dd | 1H | Ar-H ortho to N(CH₃)₂ and meta to Bromine |

| ~6.5-6.7 | d | 1H | Ar-H meta to Bromine and ortho to Methyl |

| ~2.9 | s | 6H | N(CH₃)₂ |

| ~2.3 | s | 3H | Ar-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Ar-C attached to N(CH₃)₂ |

| ~138 | Ar-C attached to CH₃ |

| ~132 | Ar-C ortho to Bromine |

| ~120 | Ar-C para to Methyl |

| ~115 | Ar-C ortho to N(CH₃)₂ |

| ~110 | Ar-C attached to Bromine |

| ~40 | N(CH₃)₂ |

| ~20 | Ar-CH₃ |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1600-1450 | C=C stretch (aromatic) |

| ~1350-1250 | C-N stretch (aromatic amine) |

| ~1050-1000 | C-Br stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| 213/215 | [M]⁺ (Molecular ion peak, isotopic pattern for Bromine) |

| 198/200 | [M - CH₃]⁺ |

| 134 | [M - Br]⁺ |

Applications in Drug Development and Materials Science

The synthetic versatility of this compound makes it a valuable intermediate in several cutting-edge research and development areas.

Pharmaceutical Synthesis

The bromo-functionalized aniline core of this molecule is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex pharmaceutical ingredients[2]. For instance, it can be utilized in the construction of kinase inhibitors, where the aniline moiety can serve as a key pharmacophore for binding to the hinge region of the kinase enzyme.

Illustrative Synthetic Pathway: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of this compound.

Organic Light-Emitting Diode (OLED) Materials

In the field of organic electronics, triarylamine derivatives are widely used as hole transport materials (HTMs) in OLEDs due to their excellent charge-carrying capabilities and thermal stability. This compound serves as a key building block for the synthesis of these complex triarylamine-based HTMs through reactions like the Buchwald-Hartwig amination[1]. The substitution pattern of the starting material allows for the fine-tuning of the electronic properties and morphology of the final OLED material, ultimately impacting device efficiency and longevity.

Illustrative Synthetic Pathway: Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination for OLED material synthesis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.

GHS Hazard Information:

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302, H312, H332, H315, H319

-

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362+P364, P501

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound stands out as a strategically important intermediate for advanced organic synthesis. Its unique structural features provide a reliable platform for the construction of complex molecules with valuable applications in medicinal chemistry and materials science. The synthetic protocols and characterization data presented in this guide, coupled with an understanding of its reactivity in key cross-coupling reactions, provide a solid foundation for researchers and developers to leverage the full potential of this versatile building block. As the demand for novel pharmaceuticals and high-performance organic electronics continues to grow, the importance of well-characterized and synthetically accessible intermediates like this compound will undoubtedly increase.

References

-

New Journal of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

-

Mastering Organic Synthesis. (n.d.). Key Reactions of 4-Bromo-N,N-bis(trimethylsilyl)aniline. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). OLED Material Synthesis: The Role of Amine Intermediates. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H12BrN). Retrieved from [Link]

-

ResearchGate. (2020, February 4). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]

-

MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

ChemSupply Australia. (n.d.). This compound >98.0%. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 4-bromo-. Retrieved from [Link]

-

Supporting Information for Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. (n.d.). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b), N,N-dimethylaniline (c), o-chloroaniline (d), m-chloro aniline (e), benzyl alcohol (f). Retrieved from [Link]

-

Air Hygiene, Inc. (n.d.). FTIR TESTING. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Fine Chemical Landscape: 4-Bromo-N,N-bis(trimethylsilyl)aniline. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatile Role of 4-Bromo-N,N-bis(trimethylsilyl)aniline in Modern Chemistry. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-N,N-bis(trimethylsilyl)aniline: A Key Intermediate for Advanced Organic Synthesis and OLED Materials. Retrieved from [Link]

-

50638-50-1 this compound - CAS Database. (n.d.). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C9H12BrN) [pubchemlite.lcsb.uni.lu]

- 6. prepchem.com [prepchem.com]

- 7. echemi.com [echemi.com]

- 8. rsc.org [rsc.org]

- 9. 4-Bromo-N,N-dimethylaniline(586-77-6) 1H NMR spectrum [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to 4-bromo-N,N,3-trimethylaniline for Advanced Research

An In-depth Analysis of the Synthesis, Spectroscopic Profile, Reactivity, and Applications of a Key Synthetic Intermediate

Foreword

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation, particularly in the realms of pharmaceutical development and materials science. Among the vast array of building blocks available to the discerning researcher, halogenated anilines represent a class of compounds prized for their versatility and predictable reactivity. This technical guide focuses on one such valuable intermediate: 4-bromo-N,N,3-trimethylaniline (CAS No. 50638-50-1).[1][2]

This document serves as an in-depth resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of properties to provide a critical analysis of the compound's synthesis, a detailed interpretation of its spectroscopic signature, a thorough exploration of its chemical reactivity, and a survey of its current and potential applications. The insights contained herein are intended to empower scientists to leverage the unique characteristics of this molecule in their own synthetic endeavors.

Compound Identification and Physicochemical Properties

This compound, also known by its synonym 4-bromo-N,N-dimethyl-m-toluidine, is a polysubstituted aniline derivative.[2] Its structure features a benzene ring substituted with a bromine atom, a dimethylamino group, and a methyl group. The strategic placement of these functional groups imparts a unique combination of steric and electronic properties that dictate its reactivity and utility.

| Property | Value | Source |

| IUPAC Name | This compound | Internal |

| CAS Number | 50638-50-1 | [1] |

| Molecular Formula | C₉H₁₂BrN | [1] |

| Molecular Weight | 214.11 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 52.0 to 56.0 °C | [3] |

| SMILES | CC1=C(C=CC(=C1)N(C)C)Br | [4] |

| PubChem CID | 12385715 | [2] |

Strategic Synthesis of this compound

The synthesis of this compound can be approached through two primary retrosynthetic pathways: N,N-dimethylation of a pre-brominated aniline or regioselective bromination of the corresponding N,N,3-trimethylaniline.

Pathway A: N,N-Dimethylation of 4-bromo-3-methylaniline

This approach begins with the commercially available 4-bromo-3-methylaniline. The N,N-dimethylation of anilines is a well-established transformation. While direct methylation with agents like methyl iodide can be effective, it often requires a base to neutralize the generated HI. A more contemporary and efficient method involves reductive amination.

Conceptual Workflow for N,N-Dimethylation

Caption: Reductive amination approach to the target compound.

Pathway B: Regioselective Bromination of N,N,3-trimethylaniline

This pathway involves the direct bromination of N,N,3-trimethylaniline. The challenge in this approach lies in controlling the regioselectivity of the electrophilic aromatic substitution. The N,N-dimethylamino group is a powerful ortho-, para-director. However, the existing methyl group at the 3-position provides steric hindrance that can influence the position of the incoming electrophile.

Experimental Protocol: Regioselective Bromination (Adapted from a general procedure for aniline bromination)

This protocol is adapted from established methods for the bromination of activated aromatic systems.

-

Dissolution: Dissolve N,N,3-trimethylaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath to moderate the reaction rate and enhance selectivity.

-

Brominating Agent Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the cooled aniline solution. Alternatively, a milder brominating agent like N-bromosuccinimide (NBS) can be used to minimize over-bromination.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Work-up: Neutralize the reaction mixture with a base such as sodium bicarbonate solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.

Causality in Experimental Design: The choice of a cooled reaction temperature is critical. The powerful activating effect of the dimethylamino group makes the aromatic ring highly susceptible to electrophilic attack. Lowering the temperature reduces the kinetic energy of the system, thereby decreasing the rate of reaction and minimizing the formation of di- or tri-brominated byproducts. The use of NBS as an alternative to elemental bromine offers a milder and more controlled source of the electrophilic bromine, further enhancing selectivity for the desired mono-brominated product.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic region will likely display a complex splitting pattern due to the substitution pattern. The N,N-dimethyl protons would appear as a singlet, as would the methyl group on the aromatic ring.

¹³C Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected in the aromatic region, with their chemical shifts influenced by the electronic effects of the substituents. The carbon atom attached to the bromine will be significantly shifted. Two signals corresponding to the N,N-dimethyl and the aromatic methyl carbons will also be present.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and a strong C-N stretching band. The C-Br stretching vibration is expected in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[4] Fragmentation patterns will likely involve the loss of methyl groups from the dimethylamino moiety. Predicted mass-to-charge ratios for various adducts have been calculated.[4]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its key functional groups: the nucleophilic aromatic ring, the basic N,N-dimethylamino group, and the reactive C-Br bond.

Electrophilic Aromatic Substitution